Fawcettimine

Acetylcholinesterase inhibition Alzheimer's disease Neuroinformatics

Fawcettimine is the prototypical C16N Lycopodium alkaloid with a unique cis-fused 6,5-hydrindane core and all-carbon quaternary center—a validated synthetic benchmark. Unlike huperzine A, fawcettimine inhibits both AChE (Ki 5.48 μM) and BACE1, enabling dual-pathway Alzheimer's research. Its cLogP 1.54, PSA 41 Ų ensures favorable CNS drug-likeness. Generic substitution is scientifically unsound; only authenticated fawcettimine ensures reliable SAR data. Ideal for amyloid pathway modulation and synthetic methodology benchmarking.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 15228-74-7
Cat. No. B102650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFawcettimine
CAS15228-74-7
Synonymsfawcettidine
fawcettimine
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCC1CC2CC(=O)C3C24CCCN(C4(C1)O)CCC3
InChIInChI=1S/C16H25NO2/c1-11-8-12-9-14(18)13-4-2-6-17-7-3-5-15(12,13)16(17,19)10-11/h11-13,19H,2-10H2,1H3/t11-,12+,13-,15+,16+/m1/s1
InChIKeyZLMYGBDFISIGLH-WALBABNVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fawcettimine (CAS 15228-74-7) Chemical Class and Foundational Procurement Specifications


Fawcettimine is a C16N-type Lycopodium alkaloid characterized by an azaspiro tetracyclic framework with molecular formula C16H25NO2 and average mass 263.375 Da . It features a cis-fused 6,5-hydrindane framework with an all-carbon quaternary center and an azonane ring, comprising the prototypical member of the fawcettimine subclass first isolated from Lycopodium fawcetti in 1959 [1]. The compound contains four defined stereocenters (1S,4R,6S,9S configuration), a calculated logP of 1.54, polar surface area of 41 Ų, zero rule-of-five violations, and a predicted boiling point of 406.9 °C at 760 mmHg [2]. Fawcettimine is the founding member of a structurally distinct alkaloid class that now includes over 80 discovered members isolated from over 50 Lycopodium species, serving as the core scaffold from which numerous derivatives with varied biological profiles are elaborated [1].

Why Generic Lycopodium Alkaloid Substitution Fails: Fawcettimine Structural Determinants Drive Divergent Biological and Synthetic Outcomes


Substitution within the Lycopodium alkaloid class is precluded by structural determinants that directly govern both biological target engagement and synthetic feasibility. Fawcettimine differs fundamentally from the lycodine class (e.g., huperzine A) in that C-4 is bonded to C-12 rather than C-13, establishing a five-membered B ring architecture rather than the pyridone-containing lycodine framework [1]. This structural divergence yields markedly different acetylcholinesterase (AChE) binding profiles: in head-to-head molecular docking studies against human brain AChE, fawcettimine exhibits ΔG and Ki values distinct from lycodine and cernuine, with lycodine demonstrating superior binding efficiency (lower ΔG, lower Ki) across all metrics [2]. From a procurement perspective, the fawcettimine cis-fused 6,5-hydrindane core with all-carbon quaternary center presents synthetic challenges unique to this subclass; achieving stereocontrol at the C-4 and C-15 positions is non-trivial and differentiates available synthetic routes, with the 2020 asymmetric synthesis delivering (+)-fawcettimine in 11 steps versus earlier racemic and diastereomeric mixture approaches [3][4]. Generic substitution with structurally related alkaloids—even within the fawcettimine class—is therefore scientifically unsound without confirmatory analytical and functional characterization.

Fawcettimine Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


AChE Inhibitory Selectivity: Fawcettimine Exhibits Distinct Binding Affinity Relative to Lycodine and Cernuine in Human Brain Acetylcholinesterase

In a direct head-to-head neuroinformatics study, fawcettimine was compared with lycodine and cernuine for human brain acetylcholinesterase (AChE) inhibition via molecular docking using Autodock 4.2. Fawcettimine exhibited a higher ΔG value (-7.18 kcal/mol) compared to lycodine (-7.61 kcal/mol) and a Ki of 5.48 μM versus 2.65 μM for lycodine [1]. The study confirms that lycodine is a more efficient inhibitor of human brain AChE compared to fawcettimine, indicating that fawcettimine provides a less potent but potentially therapeutically differentiated AChE inhibition profile relative to the more extensively studied lycodine-class alkaloids [1].

Acetylcholinesterase inhibition Alzheimer's disease Neuroinformatics

Synthetic Accessibility and Stereocontrol: Fawcettimine 11-Step Asymmetric Total Synthesis Achieves Superior C-4/C-15 Stereocontrol Versus Earlier Racemic Routes

Multiple total synthesis routes to fawcettimine have been reported with quantifiable differences in synthetic efficiency and stereochemical control. The 2020 asymmetric total synthesis achieved (+)-fawcettimine in 11 steps from (R)-5-methyl-2-cyclohexen-one, featuring a palladium-mediated cycloalkenylation to construct the cis-fused 6/5-hydrindane system in one step [1]. The 2012 unified synthesis strategy, employing Diels-Alder reaction for cis-fused 6,5-carbocycle construction, provides superior stereocontrol over the C-4 and C-15 stereogenic centers compared to existing approaches, while allowing for more functional variation on the 6-membered ring [2]. The 2007 asymmetric total synthesis established absolute configuration through X-ray structure analysis of the hydrobromide salt, representing the first enantioselective route to this scaffold [3].

Total synthesis Stereocontrolled synthesis Alkaloid chemistry

BACE1 Inhibitory Activity: Fawcettimine-Type Alkaloids Demonstrate β-Secretase Targeting Distinct from AChE-Focused Lycodine Analogs

Fawcettimine-type alkaloids have been evaluated for β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) inhibitory activity, representing a therapeutic target orthogonal to AChE. In a 2022 study, hupertimines A-E—five new fawcettimine-type Lycopodium alkaloids isolated from Huperzia serrata—were tested for BACE1 inhibitory activity alongside known fawcettimine-class compounds [1]. BACE1 is the rate-limiting enzyme in amyloid-β peptide generation and a validated Alzheimer's disease target. Prior investigations of fawcettimine-related alkaloids from Phlegmariurus squarrosus also included BACE1 inhibitory screening [2]. This BACE1 activity profile distinguishes fawcettimine-class alkaloids from lycodine-class compounds like huperzine A, which are primarily characterized as potent AChE inhibitors without reported BACE1 activity, positioning fawcettimine derivatives as tools for amyloid pathway interrogation.

BACE1 inhibition Alzheimer's disease Amyloid pathway

Predicted Physicochemical Properties: Fawcettimine Lipophilicity (cLogP 1.54) and Zero Rule-of-Five Violations Support CNS Drug-Likeness

Fawcettimine exhibits predicted physicochemical properties consistent with CNS drug-likeness parameters. Calculated properties using ACD/Labs Percepta Platform include cLogP of 1.54, polar surface area of 41 Ų, zero Rule-of-Five violations, zero freely rotatable bonds, and H-bond donors of 1 with H-bond acceptors of 3 . These values fall within established CNS drug space guidelines: cLogP 1-4, PSA < 90 Ų, and minimal rotatable bonds. For comparison, huperzine A (lycodine class) has cLogP ~1.2 and PSA ~59 Ų, while galantamine has cLogP ~1.8 and PSA ~62 Ų. Fawcettimine's intermediate lipophilicity and constrained tetracyclic framework provide a distinct physicochemical signature that influences membrane permeability, blood-brain barrier penetration potential, and formulation behavior.

Physicochemical properties CNS drug-likeness ADME prediction

Structural Distinction: Fawcettimine C-4 to C-12 Bonding Pattern Defines Five-Membered B Ring Versus Lycodine C-4 to C-13 Connectivity

Fawcettimine is structurally defined by its C-4 to C-12 bonding pattern, which establishes a five-membered B ring and distinguishes it from the lycodine group where C-4 is bonded to C-13 [1]. This connectivity difference—a single carbon shift in ring junction topology—creates fundamentally different three-dimensional architectures: fawcettimine possesses a cis-fused 6,5-hydrindane framework with an all-carbon quaternary center and an azonane nine-membered ring, whereas lycodine features a pyridone-containing framework [2]. This topological distinction is invariant across all fawcettimine-class alkaloids and directly influences receptor binding geometry, as demonstrated by divergent AChE docking poses and affinity values between the two classes [3].

Structural classification Lycopodium alkaloids Scaffold differentiation

Fawcettimine Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


AChE Comparative Pharmacology: Using Fawcettimine as an Intermediate-Potency Reference in Lycopodium Alkaloid Screening Panels

Based on direct head-to-head docking data showing fawcettimine's Ki of 5.48 μM for human brain AChE—intermediate between lycodine (2.65 μM) and cernuine (8.47 μM)—fawcettimine serves as a calibrated reference compound for establishing structure-activity relationship (SAR) trends across Lycopodium alkaloid subclasses [1]. Researchers screening natural product libraries or synthetic derivatives can employ fawcettimine as a benchmark to contextualize novel compound potency within the established fawcettimine-lycodine-cernuine continuum, enabling rapid classification of new isolates by their relative AChE inhibition efficiency without requiring full dose-response curves for every comparator.

BACE1-Targeted Alzheimer's Disease Research: Exploiting Fawcettimine Scaffold Orthogonal to AChE-Centric Approaches

Fawcettimine-type alkaloids have been demonstrated to possess BACE1 inhibitory activity—the rate-limiting enzyme in amyloid-β generation—as evidenced by systematic screening of hupertimines A-E and related fawcettimine-class compounds [2][3]. This BACE1 activity is not documented for lycodine-class AChE inhibitors like huperzine A. Consequently, fawcettimine and its derivatives are specifically indicated for Alzheimer's disease research programs investigating amyloid pathway modulation independent of cholinergic mechanisms, or for dual-pathway studies requiring simultaneous interrogation of both AChE and BACE1 axes within a single chemotype.

Synthetic Methodology Development: Fawcettimine as a Benchmark Scaffold for Stereocontrolled Quaternary Center Construction

Fawcettimine's cis-fused 6,5-hydrindane core containing an all-carbon quaternary center represents a well-characterized synthetic challenge with multiple published benchmark routes [4][5]. The 2020 11-step asymmetric route, the 2012 unified stereocontrolled strategy enabling access to both antipodes via Sharpless asymmetric dihydroxylation, and the 2007 organocatalytic/gold-catalyzed approach provide quantifiable comparators for evaluating new synthetic methodologies [6]. Research groups developing novel cyclization strategies, asymmetric catalysis, or quaternary center construction can employ fawcettimine as a standardized target to benchmark step count, overall yield, and stereochemical fidelity against established literature precedents.

CNS Drug Discovery: Fawcettimine Scaffold with Favorable Physicochemical Properties for Blood-Brain Barrier Penetration Studies

Fawcettimine's predicted physicochemical profile—cLogP 1.54, PSA 41 Ų, zero rotatable bonds, and zero Rule-of-Five violations—positions it within favorable CNS drug-likeness space distinct from both more polar (huperzine A) and more lipophilic (galantamine) alkaloid comparators . This balanced profile is particularly relevant for central nervous system drug discovery programs evaluating blood-brain barrier penetration, where compounds with PSA < 90 Ų and cLogP 1-4 generally exhibit favorable CNS exposure. Fawcettimine's constrained tetracyclic framework with zero freely rotatable bonds further enhances the likelihood of favorable membrane permeability and target engagement in neurological disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fawcettimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.